
(3Z)-3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is known for its role in inhibiting microtubule polymerization, making it a valuable tool in the study of cell division and cancer research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TN-16 involves multiple steps, including the formation of key intermediates through specific reaction conditions. Detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of TN-16 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions
TN-16 undergoes various chemical reactions, including:
Oxidation: TN-16 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert TN-16 into reduced forms with different biological activities.
Substitution: TN-16 can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of TN-16 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products
The major products formed from the reactions of TN-16 depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, or substituted derivatives with varying biological activities .
科学研究应用
TN-16 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a tool to study reaction mechanisms.
Biology: Employed in cell biology research to study microtubule dynamics and cell division.
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its ability to inhibit microtubule polymerization.
Industry: Utilized in the development of new drugs and as a reference compound in quality control.
作用机制
相似化合物的比较
Similar Compounds
Similar compounds to TN-16 include other microtubule inhibitors such as:
Colchicine: A well-known microtubule inhibitor used in the treatment of gout.
Vinblastine: A chemotherapy drug that inhibits microtubule formation.
Paclitaxel: Another chemotherapy agent that stabilizes microtubules and prevents their disassembly.
Uniqueness
TN-16 is unique in its specific binding affinity and inhibition profile compared to other microtubule inhibitors. Its distinct chemical structure allows for unique interactions with tubulin, making it a valuable tool for studying microtubule dynamics and developing new therapeutic agents .
属性
IUPAC Name |
(3Z)-3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13(20-15-10-6-3-7-11-15)17-18(22)16(21-19(17)23)12-14-8-4-2-5-9-14/h2-11,16,20H,12H2,1H3,(H,21,23)/b17-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSXUGYAGMSUTN-LGMDPLHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C(NC1=O)CC2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\C(=O)C(NC1=O)CC2=CC=CC=C2)/NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-ynylpentanamide](/img/structure/B8055410.png)
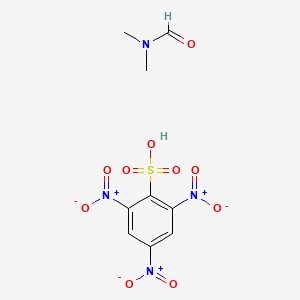

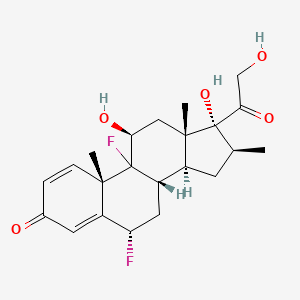
![[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-3-oxo-1H-1,2,4-triazol-2-yl]phosphonic acid;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B8055430.png)
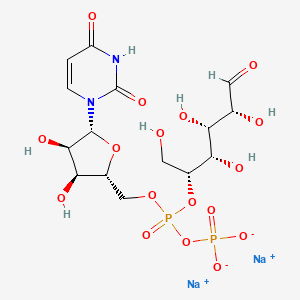

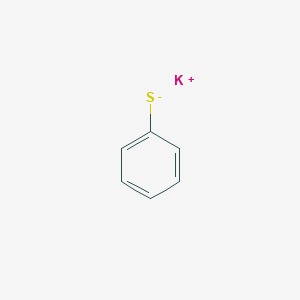
![(1S,2S,4S,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B8055453.png)
![dipotassium;(1R,4S,7S,9S,10S,13R,15S)-15-hydroxy-7-[(2S,3R,4R,5R,6R)-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate](/img/structure/B8055459.png)

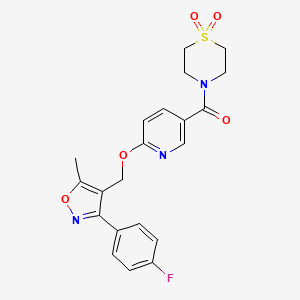
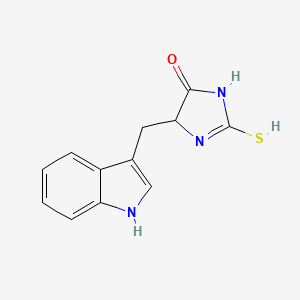
![2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide](/img/structure/B8055494.png)
